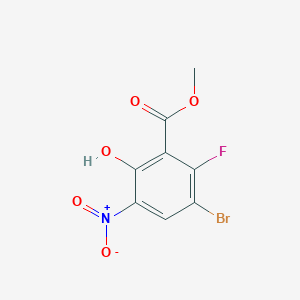
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO5. It is a derivative of benzoic acid and contains several functional groups, including bromine, fluorine, hydroxyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a brominated and fluorinated aromatic compound, followed by esterification to introduce the methyl ester group. The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-5-fluoro-4-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C8H5BrFNO5 |
|---|---|
Molekulargewicht |
294.03 g/mol |
IUPAC-Name |
methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO5/c1-16-8(13)5-6(10)3(9)2-4(7(5)12)11(14)15/h2,12H,1H3 |
InChI-Schlüssel |
SVVHWSJBDAXMOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
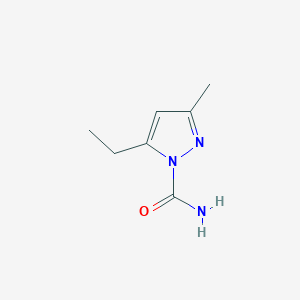

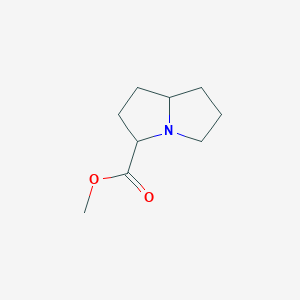


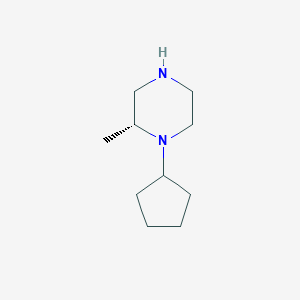
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
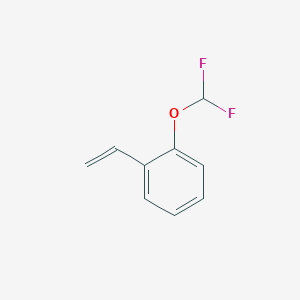
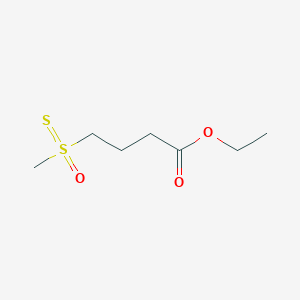

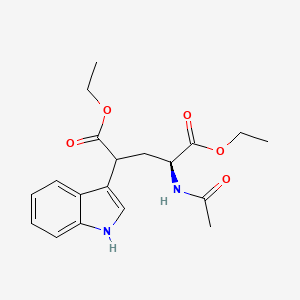
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
